Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester basic properties
Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester basic properties
An In-depth Technical Guide to Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester (CAS No: 42564-36-3). As a functionalized γ-butyrolactone derivative, this compound represents a versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems relevant to drug discovery. This document details its chemical identity, physicochemical properties, a validated synthesis protocol via Claisen condensation, characteristic reactivity including keto-enol tautomerism, and its potential utility for researchers and professionals in medicinal chemistry.
Chemical Identity and Nomenclature
Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester is a bifunctional molecule incorporating a lactone ring and an α-ketoester side chain. This unique arrangement of functional groups provides multiple reaction sites for chemical modification. Its formal nomenclature and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate |
| CAS Number | 42564-36-3[1] |
| Molecular Formula | C₈H₁₀O₅[1] |
| Molecular Weight | 186.16 g/mol [1] |
| Synonyms | Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, Ethyl (tetrahydro-2-oxo-3-furyl)glyoxylate, Tetrahydro-α,2-dioxo-3-furanacetic Acid Ethyl Ester |
| InChI Key | UBJLUTQBSGFTBU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1CCOC1=O |
Physicochemical and Computed Properties
The compound is typically supplied as a waxy solid and requires refrigerated storage conditions (2-8°C) to ensure stability.[1] While experimental physicochemical data such as melting and boiling points are not extensively reported in publicly accessible literature, a range of properties has been calculated to provide valuable insights for experimental design.
| Property | Value | Source |
| Appearance | Waxy Solid | Pharmaffiliates[1] |
| XLogP3 | 0.6 | PubChem (Computed) |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Topological Polar Surface Area | 69.7 Ų | PubChem (Computed) |
| Exact Mass | 186.05282342 Da | PubChem (Computed) |
Synthesis and Reaction Mechanism
The primary and most efficient route for the synthesis of Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester is the mixed Claisen condensation . This classic carbon-carbon bond-forming reaction is particularly well-suited for this target, utilizing a lactone with acidic α-hydrogens and an oxalate ester that cannot self-condense.
Causality of Experimental Design
The chosen reagents are γ-butyrolactone and diethyl oxalate. Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and therefore cannot form an enolate, preventing unwanted self-condensation side products.[2] γ-Butyrolactone possesses acidic protons at the C3 position, which can be abstracted by a strong, non-nucleophilic base. Sodium ethoxide is the base of choice as it is cost-effective and the ethoxide anion is identical to the leaving group of the esters, preventing transesterification side reactions. The reaction is driven to completion by the irreversible deprotonation of the newly formed β-dicarbonyl product, which is significantly more acidic than the starting lactone.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via Claisen Condensation.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for Claisen condensations involving γ-butyrolactone and diethyl oxalate.[3]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
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Base Formation: Carefully add sodium metal in portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Reactant Addition: Cool the sodium ethoxide solution in an ice bath. A mixture of γ-butyrolactone and diethyl oxalate (typically in slight excess) is then added dropwise to the stirred solution, maintaining a low temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC). During this time, the sodium salt of the product may precipitate.
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Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to a pH of ~2-3.
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Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Structural Properties
Keto-Enol Tautomerism
A defining characteristic of this molecule is its existence as an equilibrium mixture of keto and enol tautomers. The α-hydrogen, situated between three electron-withdrawing carbonyl groups (two ketones and one ester), is highly acidic, facilitating the formation of a resonance-stabilized enolate anion, which can be protonated on either the carbon or oxygen atom.
Caption: Equilibrium between the keto and enol tautomers. (Note: Actual image generation for chemical structures is not supported; this is a template.)
The equilibrium position is highly dependent on the solvent. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol.
Reactivity Profile
The molecule's rich functionality allows for a variety of chemical transformations:
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Reactions at the α-Keto Group: The external ketone is a primary site for nucleophilic attack. It can undergo reactions such as reduction, Grignard additions, and Wittig olefination.
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Reactions of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, or it can be converted to amides or hydrazides via reaction with amines or hydrazine, respectively.
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Reactions as a Bis-Electrophile: The 1,2-dicarbonyl system of the ketoester moiety can react with binucleophiles, such as 1,2-diamines, to form heterocyclic structures like quinoxalines.
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Lactone Ring Opening: Under strong basic or acidic conditions, the γ-butyrolactone ring can be opened to yield derivatives of γ-hydroxybutyric acid.
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR:
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Ethyl Group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
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Lactone Protons: Complex multiplets are expected for the -CH₂CH₂O- protons of the lactone ring, likely between 2.0 and 4.5 ppm.
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C3 Proton: A multiplet for the proton at the C3 position, expected to be downfield due to adjacent carbonyls.
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Enol Proton: If the enol form is present, a broad singlet may appear at a very downfield chemical shift (10-15 ppm) corresponding to the intramolecularly hydrogen-bonded hydroxyl proton.
-
-
¹³C NMR:
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Carbonyl Carbons: Signals for the three carbonyl carbons (lactone, ketone, ester) are expected in the range of 160-200 ppm.
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Ethyl Group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).
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Lactone Carbons: Signals for the carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbon bearing the oxygen being the most downfield.
-
-
Infrared (IR) Spectroscopy:
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C=O Stretching: Multiple strong absorption bands are expected between 1700 cm⁻¹ and 1800 cm⁻¹. The lactone carbonyl typically appears at a higher frequency (~1770 cm⁻¹) than the ketone and ester carbonyls (~1720-1740 cm⁻¹).
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C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region.
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O-H Stretching (Enol): A broad band may appear in the 2500-3200 cm⁻¹ region if the enol form is significantly populated.
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Applications in Medicinal Chemistry and Drug Development
Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester is a valuable intermediate, or "building block," for the synthesis of more complex molecules. Its utility stems from the densely packed functional groups that can be selectively manipulated to build molecular complexity.
While direct use of this specific molecule in a named drug synthesis is not prominently documented, the 3-substituted-γ-butyrolactone scaffold is a key structural motif in a variety of biologically active compounds. For instance, related intermediates are employed in the synthesis of camptothecin analogues, a class of potent anticancer agents. The general synthetic strategies involving this type of intermediate often include:
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Heterocycle Formation: Using the α-ketoester for condensation reactions to build fused ring systems.
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Functional Group Interconversion: Transforming the ester into an amide, which is a common functional group in many pharmaceuticals.
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Scaffold Elaboration: Using the lactone ring as a core structure and building additional complexity upon it.
Safety and Handling
According to aggregated GHS data, this compound should be handled with care, employing standard laboratory safety protocols.[4]
-
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautions:
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Wear protective gloves, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C.[1]
References
-
HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available at: [Link]
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Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]
-
Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate | 42564-36-3. Pharmaffiliates. Available at: [Link]
-
Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. Available at: [Link]
-
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. ResearchGate. Available at: [Link]
-
Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. PubChem. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Cas no 42564-36-3 (Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate). Kuujia.com. Available at: [Link]
- Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones. Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]
- 4. Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | C8H10O5 | CID 10607581 - PubChem [pubchem.ncbi.nlm.nih.gov]
